Upamostat, chemically named as (2S)-5-(aminomethyl)-N-[(2,4,6-triisopropylphenyl)sulfonyl]hexanediamidohydroxamate, is a synthetic small-molecule serine protease inhibitor prodrug. [] It primarily targets the human urokinase plasminogen activator (uPA) system. [] Upamostat is recognized as a second-generation serine protease inhibitor. [] Its primary mechanism involves inhibiting several serine proteases, with a particular focus on uPA, a key enzyme involved in extracellular matrix degradation, tumor cell migration, and proliferation. [] This inhibition makes Upamostat a potential candidate for anti-neoplastic and anti-metastatic studies. [] In research, Upamostat serves as a valuable tool for investigating processes related to tumor growth, metastasis, and angiogenesis.
While the provided papers do not elaborate on the specific synthesis methods for Upamostat, one paper mentions that it is an orally available amidoxime prodrug of the pharmacologically active form, WX-UK1. [] The conversion of Upamostat to WX-UK1 is achieved through reductive enzymatic activation by the molybdenum enzyme "mitochondrial Amidoxime Reducing Component" (mARC) in conjunction with its electron transport proteins, cytochrome b5 and NADH cytochrome b5 reductase. []
The chemical reactions of Upamostat primarily revolve around its conversion to the active form, WX-UK1. This conversion involves the reduction of the amidoxime group in Upamostat to an amidine group in WX-UK1, catalyzed by the mARC enzyme system. [] Further research on the chemical reactivity of Upamostat and WX-UK1 towards different chemical reagents and reaction conditions would provide a better understanding of their chemical behavior and potential for derivatization.
Upamostat functions as a prodrug, undergoing conversion to its active form, WX-UK1, within the body. [] WX-UK1 acts as a competitive inhibitor of various serine proteases, notably urokinase-type plasminogen activator (uPA). [, ] This inhibition disrupts the uPA system, known to play a critical role in tumor cell invasion, metastasis, and growth. [] By targeting uPA, Upamostat aims to impede these processes and ultimately reduce tumor progression.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: